molecular formula C22H21ClN2O2 B13965378 4-Fmoc-amino-benzylamine hydrochloride

4-Fmoc-amino-benzylamine hydrochloride

Cat. No.: B13965378
M. Wt: 380.9 g/mol
InChI Key: SDRBTOMMCXKUSK-UHFFFAOYSA-N
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Description

4-Fmoc-amino-benzylamine hydrochloride is a chemical compound widely used in organic synthesis, particularly in the field of peptide synthesis. The compound consists of a benzylamine moiety protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group. This protection is crucial for preventing unwanted reactions during synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fmoc-amino-benzylamine hydrochloride typically involves the reaction of 4-aminobenzylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane to yield the protected amine . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The primary function of 4-Fmoc-amino-benzylamine hydrochloride is to protect the amine group during synthesis. The Fmoc group is removed under basic conditions, revealing the free amine, which can then participate in further reactions. This protection mechanism prevents side reactions and ensures the integrity of the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fmoc-amino-benzylamine hydrochloride is unique due to its base-labile Fmoc group, which allows for mild deprotection conditions. This is particularly advantageous in peptide synthesis, where harsh conditions can lead to unwanted side reactions .

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate;hydrochloride

InChI

InChI=1S/C22H20N2O2.ClH/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21,24H,13-14,23H2;1H

InChI Key

SDRBTOMMCXKUSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN.Cl

Origin of Product

United States

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